(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
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Overview
Description
The compound (1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one is a complex organic molecule with a unique tricyclic structure. . This compound is characterized by its diazatricyclic framework, which includes nitrogen atoms within the ring system, and a prop-2-enyl group attached to the structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one involves multiple steps, typically starting from simpler organic precursors. The synthetic route often includes:
Formation of the Tricyclic Core: This step involves the construction of the tricyclic framework through cyclization reactions. Common reagents used in this step include cyclizing agents and catalysts that facilitate the formation of the tricyclic structure.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group is introduced through an alkylation reaction, where an allyl halide reacts with the tricyclic core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Allyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: can be compared with other similar compounds, such as:
- 10-Allyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
- (1R,2S,9S)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
These compounds share a similar tricyclic structure but differ in the substituents attached to the core. The unique prop-2-enyl group in This compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12?,13+/m0/s1 |
InChI Key |
VTIPIBIDDZPDAV-DHCRQFENSA-N |
Isomeric SMILES |
C=CCC1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2 |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
Origin of Product |
United States |
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